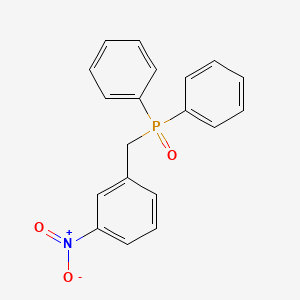

(3-nitrobenzyl)(diphenyl)phosphine oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(diphenylphosphorylmethyl)-3-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16NO3P/c21-20(22)17-9-7-8-16(14-17)15-24(23,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-14H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFCFNBAPUCGGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3 Nitrobenzyl Diphenyl Phosphine Oxide

Reactivity of the Phosphine (B1218219) Oxide Moiety

The phosphorus center in (3-nitrobenzyl)(diphenyl)phosphine oxide is pentavalent and tetrahedral. The P=O bond is highly polar and strong, making its reduction a significant chemical challenge. Nevertheless, this moiety can undergo several important transformations. wikipedia.org

Reductive Transformations of the P=O Bond to Phosphine

The deoxygenation of tertiary phosphine oxides to their corresponding phosphines is a crucial reaction for the recycling of phosphine oxide byproducts generated in various organic syntheses, such as the Wittig and Mitsunobu reactions. researchgate.net The strength of the P=O bond necessitates the use of potent reducing agents or activation strategies. rsc.orgresearchgate.net

Commonly employed reducing agents include silanes, such as trichlorosilane (HSiCl₃) and phenylsilane (PhSiH₃), often in the presence of a base or a catalyst. wikipedia.orgnih.govnih.gov The reaction with trichlorosilane can proceed with either retention or inversion of configuration at the phosphorus center, depending on the reaction conditions. wikipedia.org For instance, in the absence of a base, the reduction typically occurs with retention of stereochemistry. Conversely, when a base like triethylamine is added, the reaction proceeds with inversion. wikipedia.org

Other effective reducing systems include aluminum hydrides (e.g., LiAlH₄), hexachlorodisilane (Si₂Cl₆) in combination with an activating agent like oxalyl chloride, and transition-metal-catalyzed reactions. nih.govacs.org The choice of reductant is critical to ensure chemoselectivity, especially given the presence of the reducible nitro group in this compound. organic-chemistry.org Some milder silane-based methods have shown high chemoselectivity, tolerating functional groups like nitro and ester moieties. acs.orgorganic-chemistry.org

Table 1: Common Reagents for Phosphine Oxide Reduction

| Reducing Agent/System | Typical Conditions | Stereochemistry | Reference |

|---|---|---|---|

| HSiCl₃ | Neat or in solvent (e.g., toluene) | Retention | wikipedia.org |

| HSiCl₃ / Et₃N | Solvent (e.g., acetonitrile) | Inversion | wikipedia.org |

| PhSiH₃ | Catalytic activator | Varies | nih.gov |

| LiAlH₄ | Ethereal solvents (e.g., THF, dioxane) | Inversion | acs.org |

| (COCl)₂ / Si₂Cl₆ | Mild conditions | Not specified | nih.gov |

Note: TMDS = Tetramethyldisiloxane

P(III)/P(V) Redox Cycling Mechanisms

In the context of catalysis, the interconversion between the P(V) oxide and the corresponding P(III) phosphine is a key process. epfl.ch This P(III)/P(V) redox cycle allows phosphines to be used in catalytic amounts for reactions that traditionally require stoichiometric quantities. researchgate.net The cycle involves the phosphine acting as a nucleophile or a reductant, being oxidized to the phosphine oxide in the process. The subsequent reduction of the phosphine oxide regenerates the active P(III) species, allowing the catalytic cycle to continue. thieme-connect.com

Recent advancements have focused on developing catalytic systems that facilitate this in-situ reduction. nih.gov One novel strategy involves the use of a cyclic organophosphorus catalyst and a terminal reductant like PhSiH₃ to deoxygenate phosphine oxides through successive isodesmic reactions. researchgate.netnih.gov This approach avoids harsh reagents and proceeds under mild conditions, offering a broad substrate scope. nih.gov The mechanism proposes that the thermodynamic barrier of breaking the strong P=O bond is overcome by the simultaneous formation of another P=O bond within the catalytic cycle. researchgate.netnih.gov Such catalytic redox processes are still relatively rare for main group elements like phosphorus but represent a growing field of interest. researchgate.net

Ligand Exchange and Coordination Chemistry at the Phosphorus Center

The oxygen atom of the phosphine oxide group in this compound is a hard Lewis base, making it an effective ligand for a variety of metal ions, particularly hard Lewis acids like lanthanides and actinides. nih.gov The P=O group typically coordinates to metal centers in a monodentate fashion through the oxygen atom. wikipedia.orgnih.gov

The coordination of the phosphine oxide can influence the reactivity of other ligands on the metal center. For instance, in organometallic complexes, phosphine oxide ligands are known to have a labilizing effect on cis-positioned CO ligands, a phenomenon known as the cis effect. wikipedia.org

While the P=O bond itself is generally stable and does not readily undergo ligand exchange, the entire phosphine oxide molecule can act as a ligand that can be displaced by other, stronger ligands in a coordination sphere. The formation of metal complexes with phosphine oxides is a well-established area of coordination chemistry, with applications in catalysis and materials science. nih.govlibretexts.org

Reactivity of the Nitrobenzyl Group

The nitrobenzyl portion of the molecule offers a different set of reactive sites: the nitro group and the benzylic carbon.

Reduction of the Nitro Moiety (e.g., to Amino, Hydroxylamine)

The nitro group is a versatile functional group that can be reduced to several different oxidation states, most commonly to an amino group (-NH₂). wikipedia.org This transformation is of great industrial and synthetic importance. thieme-connect.de A wide variety of reducing agents can effect this change, including catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel with H₂), and metal-based reductions in acidic media (e.g., Fe/HCl, SnCl₂/HCl). wikipedia.orgorganic-chemistry.org

Given the presence of the phosphine oxide, chemoselective reduction of the nitro group is a key consideration. Many catalytic hydrogenation methods are compatible with the phosphine oxide moiety. For instance, ruthenium nanoparticles stabilized by a polymer-immobilized phosphine oxide have been shown to be highly efficient and selective catalysts for the partial reduction of nitroarenes to N-arylhydroxylamines. whiterose.ac.uk Complete reduction to the aniline is also common. thieme-connect.dewhiterose.ac.uk The choice of catalyst, solvent, and reaction conditions can be tuned to favor the formation of the amine, hydroxylamine, or other reduction products like azo or azoxy compounds. wikipedia.orgwhiterose.ac.uk

Table 2: Selective Reduction Products of Aromatic Nitro Compounds

| Product | Reagent/System | General Conditions | Reference |

|---|---|---|---|

| Aniline (-NH₂) | Pd/C, H₂ | Ambient or elevated pressure | wikipedia.org |

| Aniline (-NH₂) | Fe / Acid (e.g., HCl, Acetic Acid) | Reflux | wikipedia.org |

| Hydroxylamine (-NHOH) | RuNP@O=PPh₂-PEGPIILS / N₂H₄·H₂O | 25 °C, Ethanol | whiterose.ac.uk |

| Hydroxylamine (-NHOH) | Zn / NH₄Cl | Aqueous solution | wikipedia.org |

Reactions Involving the Benzylic Carbon (e.g., alkylation, deprotonation)

The benzylic carbon in this compound is activated by both the adjacent phenyl ring and the electron-withdrawing phosphine oxide group. The protons on this carbon are weakly acidic and can be removed by a strong base, such as sodium hydride (NaH) or sodium tert-butoxide (NaOtBu), to form a carbanion. nih.gov The pKa of the α-protons in a similar compound, benzyl (B1604629) diphenylphosphine (B32561) oxide, is estimated to be around 29 in DMSO. nih.gov

This carbanion is a potent nucleophile and can participate in various C-C bond-forming reactions. For example, it can be arylated in palladium-catalyzed cross-coupling reactions with aryl bromides, a process known as deprotonative cross-coupling. nih.gov This provides a route to α-diarylmethyl phosphine oxides. nih.gov Similarly, alkylation with alkyl halides can occur at this position. The formation of this benzylic anion is a key step in reactions like the Horner-Wadsworth-Emmons olefination, although the nitro group might complicate this specific transformation.

The benzylic position is also susceptible to free-radical reactions, such as bromination using N-bromosuccinimide (NBS), due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.comyoutube.com Furthermore, strong oxidizing agents can oxidize the benzylic carbon, although the specific outcome would depend on the reagent and conditions. chemistrysteps.com

Influence of the Nitro Group on Aromatic Ring Reactivity

The presence of a nitro (NO₂) group on the benzyl ring significantly modulates its reactivity, particularly in the context of electrophilic aromatic substitution (EAS). The nitro group is a powerful deactivating group, meaning it reduces the rate of EAS reactions compared to unsubstituted benzene (B151609). This effect stems from two primary electronic factors:

Inductive Effect: The nitrogen atom in the nitro group bears a formal positive charge, and both oxygen atoms are highly electronegative. This creates a strong dipole that withdraws electron density from the aromatic ring through the sigma bond framework.

Resonance Effect: The nitro group can delocalize the pi-electrons of the benzene ring onto its own oxygen atoms. This resonance withdrawal of electron density further reduces the nucleophilicity of the ring.

Due to these electron-withdrawing properties, the aromatic ring of the 3-nitrobenzyl moiety is substantially less reactive towards incoming electrophiles. The resonance structures show that electron density is particularly diminished at the ortho and para positions relative to the nitro group. Consequently, the nitro group acts as a meta-director, guiding incoming electrophiles to the positions that are least deactivated (positions 2, 4, and 6 relative to the CH₂P(O)Ph₂ substituent).

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Electronic Effect | Influence on Reactivity | Directing Effect |

|---|---|---|---|

| -NO₂ (on benzyl ring) | Strong Electron-Withdrawing (Inductive & Resonance) | Deactivating | meta-director |

| -CH₂P(O)Ph₂ (on nitrobenzene ring) | Weak Electron-Withdrawing (Inductive) | Deactivating | ortho, para-director |

Reactivity of the Diphenyl Moieties

The two phenyl rings attached directly to the phosphorus atom exhibit their own distinct reactivity patterns, influenced by the diphenylphosphine oxide group.

Electrophilic Aromatic Substitution

The diphenylphosphine oxide [-P(O)Ph₂] group itself acts as a deactivating substituent on the attached phenyl rings, albeit less strongly than a nitro group. Its deactivating nature is primarily due to the inductive effect of the electronegative oxygen atom double-bonded to the phosphorus, which withdraws electron density from the rings.

Despite being deactivating, the phosphine oxide group is considered an ortho, para-director for electrophilic aromatic substitution. This directional preference is attributed to the ability of the phosphorus atom to stabilize the cationic sigma complex (the arenium ion intermediate) formed during attack at the ortho and para positions through resonance. Therefore, electrophilic attack on the diphenyl moieties of this compound would be expected to yield predominantly ortho- and para-substituted products, though the reaction would require harsher conditions than for unsubstituted benzene.

Functionalization via C-H Activation

The phenyl rings of the diphenylphosphine oxide group are amenable to functionalization through C-H activation, a modern synthetic strategy that allows for the direct conversion of carbon-hydrogen bonds into carbon-carbon or carbon-heteroatom bonds. The phosphoryl group [P=O] can act as a directing group in these transformations, facilitating the selective functionalization of the C-H bonds at the ortho positions.

Research on related diphenylphosphine oxide compounds has demonstrated various C-H activation methodologies:

Electrochemical CH/PH Functionalization: An electrochemical approach can be used for the oxidative cyclization of diphenylphosphine oxide with alkynes, indicating the feasibility of activating the C-H bonds of the phenyl rings. acs.orgdiva-portal.org

Transition Metal-Free Phosphorylation: Direct phosphorylation of benzylic C-H bonds has been achieved under transition metal-free conditions, proceeding through a radical/radical cross-coupling mechanism. nih.gov While this applies to the benzyl position, related radical processes can be envisioned for the aryl C-H bonds.

Palladium-Catalyzed Reactions: The P=O group can direct palladium catalysts to activate ortho-C-H bonds, enabling the introduction of various functional groups like aryl, olefin, or acetate moieties.

These studies suggest that the diphenyl moieties in this compound serve as viable sites for directed C-H functionalization, offering a pathway to more complex derivatives.

Detailed Reaction Mechanism Elucidation

Elucidating the precise mechanisms of reactions involving this compound requires detailed kinetic and thermodynamic studies, as well as the identification of transient species like intermediates and transition states. While specific studies on this exact molecule are not extensively documented, mechanistic insights can be inferred from related phosphine oxide chemistry.

Kinetic and Thermodynamic Aspects of Transformations

Kinetics: The rates of reaction would be influenced by both steric and electronic factors. For instance, in an electrophilic substitution on the diphenyl moieties, the steric bulk of the entire (3-nitrobenzyl) group could influence the ortho:para product ratio. Kinetic studies on analogous systems, such as the oxidation of triphenylphosphine (B44618) by nitric oxide, have shown complex dependencies, with third-order kinetics suggesting the involvement of multiple reactant molecules in the rate-determining step. researchgate.net

Thermodynamics: The thermodynamic favorability of a reaction is governed by the change in Gibbs free energy (ΔG). For reactions at the phosphorus center, the high thermodynamic stability of the phosphoryl (P=O) bond is a major driving force. Many reactions involving trivalent phosphorus compounds result in the formation of a pentavalent phosphine oxide because the P=O bond is one of the strongest covalent bonds in organophosphorus chemistry.

Table 2: Representative Reaction Conditions for Phosphine Oxide Transformations

| Reaction Type | Reagents/Catalyst | Conditions | Mechanistic Feature |

|---|---|---|---|

| Benzylic C-H Phosphorylation nih.gov | K₂S₂O₈, Phase Transfer Catalyst | Biphasic system (organic/aqueous) | Radical/radical cross-coupling |

| Electrochemical C-H/P-H Functionalization acs.orgdiva-portal.org | Ag(OAc) catalyst | Room temperature, electrolysis | Formation of alkenyldiarylphosphine oxide intermediate |

| Michaelis-Becker Reaction nih.gov | NaH, Alkyl Halide | Anhydrous THF, 0 °C | Nucleophilic attack by phosphinate anion |

Identification of Intermediates and Transition States

The identification of short-lived intermediates and the characterization of transition states are crucial for a complete mechanistic understanding. Based on studies of similar compounds, several types of intermediates can be proposed for reactions involving this compound.

Radical Intermediates: In C-H functionalization reactions initiated by radical initiators like potassium persulfate, the formation of both a benzyl radical (at the methylene (B1212753) bridge) and a phosphorus-centered radical is plausible. nih.gov The cross-coupling of these two radical intermediates would lead to C-P bond formation.

Phosphonium (B103445) Ylides: Reactions involving the benzylic position can proceed through the formation of ylides. For example, treatment of a benzyl phosphine oxide with a strong base can deprotonate the benzylic carbon, which can then react with electrophiles. acs.org

Pentacoordinate Phosphorus Intermediates: Reactions at the phosphorus center, such as nucleophilic substitution, often proceed through pentacoordinate intermediates or transition states. For example, the alkaline hydrolysis of related phosphonium salts to yield phosphine oxides is proposed to involve the formation of an intermediate hydroxyphosphorane. nih.govsemanticscholar.org

Lithium Salts: Deprotonation of related secondary phosphine oxides with organolithium reagents leads to the formation of lithium salts of hydrophosphinic acid, which are key nucleophilic intermediates in subsequent alkylation reactions. tandfonline.com

Spectroscopic techniques like ³¹P NMR are invaluable for detecting phosphorus-containing intermediates in solution. acs.org Computational chemistry also plays a vital role in modeling the structures and energies of transition states that are not directly observable.

Applications of 3 Nitrobenzyl Diphenyl Phosphine Oxide in Advanced Chemical Transformations

Catalytic Applications

While direct and extensive research on the catalytic applications of (3-nitrobenzyl)(diphenyl)phosphine oxide is not widely documented in publicly available literature, its structural features—a diphenylphosphine (B32561) oxide core functionalized with an electron-withdrawing nitrobenzyl group—allow for informed predictions of its potential roles in catalysis. These roles can be broadly categorized into its use as a ligand in transition metal-catalyzed reactions and its potential as an organocatalyst or a component thereof.

Phosphine (B1218219) oxides are known to act as ligands for various transition metals, typically coordinating through the oxygen atom. This interaction is generally considered weaker than the phosphorus-metal bond in phosphine ligands, which can be advantageous in certain catalytic processes where ligand lability is desired.

The design of effective ligands is paramount for controlling the outcome of transition metal-catalyzed reactions. The electronic and steric properties of a ligand can be fine-tuned to modulate the reactivity and selectivity of the metal center. For phosphine-based ligands, electron-donating groups generally increase the electron density on the phosphorus atom, enhancing the metal's reactivity in oxidative addition steps. Conversely, bulky ligands can promote reductive elimination.

In the case of this compound, the presence of the nitro group on the benzyl (B1604629) substituent introduces a strong electron-withdrawing effect. This electronic feature would decrease the Lewis basicity of the phosphine oxide oxygen, thereby influencing its coordination to a metal center. The steric bulk of the diphenylphosphine oxide group, combined with the benzyl substituent, would also play a significant role in defining the coordination sphere around the metal.

Table 1: General Influence of Substituents on Phosphine Ligand Properties

| Substituent Property | Effect on Ligand | Impact on Catalytic Step |

| Electron-donating | Increases electron density on P | Promotes oxidative addition |

| Electron-withdrawing | Decreases electron density on P | May hinder oxidative addition |

| Sterically bulky | Increases steric hindrance | Promotes reductive elimination |

| Sterically small | Decreases steric hindrance | May slow reductive elimination |

Phosphine oxides have been utilized as pre-ligands in various cross-coupling reactions. For instance, secondary phosphine oxides (SPOs) can serve as precursors to catalytically active phosphinous acid ligands in palladium-catalyzed C-C, C-N, and C-S bond-forming reactions. While this compound is a tertiary phosphine oxide, its application in reactions like C-P bond formation can be envisaged.

The Hirao reaction, a palladium-catalyzed cross-coupling of a >P(O)H species with an aryl halide, is a key method for forming P-C bonds. Although this specific reaction requires a P-H bond, which is absent in this compound, related nickel-catalyzed cross-coupling reactions of diphenylphosphine oxide with aryl chlorides have been developed, showcasing the utility of phosphine oxides in C-P bond formation. The synthesis of various aryldiphenylphosphine oxides can be achieved through methods like the transition metal-catalyzed coupling of diphenylphosphine oxide with aromatic derivatives.

The application of phosphine oxides as organocatalysts is an emerging area of research, often involving a redox cycle where the phosphine oxide is reduced to the corresponding phosphine, which then acts as the true catalyst.

Nucleophilic phosphine catalysis typically involves the addition of a tertiary phosphine to an electron-deficient multiple bond, generating a reactive zwitterionic intermediate. For this compound to participate in such a catalytic cycle, it would first need to be reduced to its corresponding P(III) species, (3-nitrobenzyl)(diphenyl)phosphine. The efficiency of this reduction would be a critical factor. The presence of the electron-withdrawing nitro group on the resulting phosphine could modulate its nucleophilicity and, consequently, its catalytic activity.

Several catalytic processes have been developed that rely on the in-situ reduction of a phosphine oxide to a phosphine, which then participates in a catalytic cycle, only to be re-oxidized to the phosphine oxide at the end of the cycle. This approach is particularly relevant for reactions like the Wittig, Staudinger, and Mitsunobu reactions, where the phosphine is consumed stoichiometrically to produce a phosphine oxide byproduct.

A catalytic cycle for such a transformation would involve:

Reduction: The phosphine oxide pre-catalyst, in this case, this compound, is reduced to the corresponding phosphine using a stoichiometric reducing agent (e.g., a silane).

Catalytic Turnover: The generated phosphine acts as a catalyst in the desired transformation (e.g., a Wittig reaction).

Oxidation: In the course of the reaction, the phosphine is oxidized back to the phosphine oxide.

The viability of this compound in such a cycle would depend on the ease of its reduction and the stability of both the P(V) and P(III) species under the reaction conditions. The electron-withdrawing nitro group might influence the reduction potential of the phosphine oxide.

Table 2: Potential Catalytic Cycles Involving Phosphine Oxide Reduction

| Reaction | Role of Phosphine | Byproduct | Potential for Catalysis |

| Wittig Reaction | Forms ylide | Phosphine oxide | Yes, with in-situ reduction |

| Staudinger Ligation | Reduces azide | Phosphine oxide | Yes, with in-situ reduction |

| Mitsunobu Reaction | Activates alcohol | Phosphine oxide | Yes, with in-situ reduction |

As an Organocatalyst or Component in Organocatalytic Systems

Role in Contemporary Organic Synthesis

Reagent for Specific Bond Formations (e.g., Wittig-type eliminations if applicable as byproduct/catalyst precursor)

While phosphine oxides are well-known byproducts of the Wittig reaction, there is no specific information available in the scientific literature detailing the role of this compound in this context. The Wittig reaction typically involves the reaction of a phosphonium (B103445) ylide with a carbonyl compound to form an alkene and a phosphine oxide. The phosphine oxide is generally considered a byproduct that needs to be removed from the reaction mixture.

In some variations of the Wittig reaction or related transformations, the phosphine oxide can be part of a catalytic cycle or a precursor to the active reagent. However, no studies have been found that specifically utilize this compound for such purposes. The reactivity of phosphine oxides can be harnessed in other types of reactions, but specific examples for this particular compound are not documented.

Intermediate in Multi-Step Syntheses of Complex Molecules

The role of this compound as an intermediate in the multi-step synthesis of complex molecules is not documented in the available scientific literature. Aryldiphenylphosphine oxides, a broader class of compounds, are recognized as valuable intermediates in organic synthesis. They can be precursors to various functionalized phosphine ligands, which have widespread applications in catalysis. The synthesis of aryldiphenylphosphine oxides can be achieved through several methods, including the quaternization of tertiary diphenylphosphines followed by a Wittig-type reaction. However, specific examples detailing the synthesis and subsequent transformation of this compound within a multi-step synthetic route leading to a complex target molecule are not reported.

Applications in Chemoselective Transformations

There is no available research data on the specific application of this compound in chemoselective transformations. Chemoselective reactions are a critical aspect of modern organic synthesis, allowing for the selective reaction of one functional group in the presence of others. While phosphine oxides can sometimes influence the selectivity of a reaction, no studies have been published that demonstrate the use of this compound as a catalyst, ligand, or reagent to achieve chemoselectivity in any specific transformation. The electronic and steric properties imparted by the 3-nitrobenzyl group could theoretically influence its behavior in a chemical reaction, but without experimental data, any discussion of its role in chemoselective transformations remains speculative.

Advanced Spectroscopic and Structural Characterization Methodologies for 3 Nitrobenzyl Diphenyl Phosphine Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of (3-nitrobenzyl)(diphenyl)phosphine oxide in solution. By probing the ¹H, ¹³C, and ³¹P nuclei, a comprehensive map of the atomic connectivity and molecular geometry can be assembled.

A combined multi-nuclear NMR approach provides unambiguous evidence for the structure of this compound. Each nucleus offers a unique perspective on the molecular environment. The ³¹P NMR spectrum provides a specific diagnostic signal for the phosphorus center, while ¹H and ¹³C NMR resolve the intricate details of the organic framework.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct regions corresponding to the aromatic protons of the diphenyl and nitrophenyl groups, and the aliphatic protons of the methylene (B1212753) (CH₂) bridge. The two phenyl groups attached directly to the phosphorus atom typically show complex multiplets in the aromatic region due to proton-proton and proton-phosphorus coupling. The protons on the 3-nitrophenyl ring are expected to appear as distinct, downfield-shifted signals due to the electron-withdrawing effect of the nitro group. The benzylic CH₂ protons would appear as a doublet, a result of coupling to the adjacent ³¹P nucleus.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of all unique carbon atoms and offers insight into their hybridization and electronic environment. The signals for the carbon atoms in the phenyl rings are split into doublets due to coupling with the ³¹P nucleus, with the magnitude of the coupling constant (J-coupling) decreasing with the number of bonds separating the carbon and phosphorus atoms. rsc.org The benzylic CH₂ carbon exhibits a significant one-bond coupling to phosphorus. The carbons of the 3-nitrophenyl group are also identifiable, with the carbon bearing the nitro group being significantly shifted downfield.

³¹P NMR Spectroscopy: As a compound containing a single phosphorus atom, this compound exhibits a singlet in its proton-decoupled ³¹P NMR spectrum. The chemical shift is highly diagnostic of the pentavalent phosphine (B1218219) oxide environment. For analogous triarylphosphine oxides, this shift typically appears in the range of δ 20-35 ppm. rsc.orgspectrabase.com

The following table summarizes the anticipated NMR data for this compound, compiled from analyses of structurally similar compounds such as benzyldiphenylphosphine (B1330785) oxide and various substituted phosphine oxides. rsc.orgnih.gov

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.90 - 8.10 | m | Protons on 3-nitrophenyl ring | |

| 7.40 - 7.75 | m | Phenyl protons (ortho, meta, para) | ||

| 3.65 | d | JH-P ≈ 14 Hz | -CH₂- (Benzylic protons) | |

| ¹³C | 147.8 | d | C-NO₂ (nitrophenyl) | |

| 128.0 - 135.0 | m (d) | JC-P | Phenyl & Nitrophenyl carbons | |

| 35.5 | d | ¹JC-P ≈ 70 Hz | -CH₂- (Benzylic carbon) | |

| ³¹P | ~31 | s | P=O | |

| Note: This is an interactive data table based on predicted values. |

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for confirming the complex structural assignments of this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity within each of the three aromatic rings, confirming the substitution pattern of the nitrophenyl group by showing the coupling between adjacent protons. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This technique allows for the unambiguous assignment of the carbon signals in the ¹³C NMR spectrum based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for this molecule, as it would show correlations from the benzylic CH₂ protons to the phosphorus atom, the ipso-carbon of the nitrophenyl ring, and the quaternary carbon of the diphenylphosphoryl group, thus cementing the entire molecular framework.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. ROESY data is essential for determining the preferred three-dimensional conformation of the molecule in solution by revealing which aromatic rings are oriented towards each other. rsc.org

The structure of this compound is not static; the phenyl and nitrophenyl groups can rotate around their respective P-C and C-C single bonds. This conformational flexibility can be studied using variable temperature (VT) NMR. osti.gov

At room temperature, this rotation is typically fast on the NMR timescale, resulting in time-averaged signals for the aromatic protons. By lowering the temperature, this rotation can be slowed. If the temperature is lowered sufficiently to reach the coalescence point, the single averaged signal for a pair of exchanging protons (e.g., the two ortho protons on a phenyl ring) will broaden and then resolve into two distinct signals at even lower temperatures. researchgate.net Analyzing the spectra at different temperatures allows for the calculation of the energy barrier to rotation, providing quantitative insight into the molecule's conformational dynamics. researchgate.net Such studies are vital for understanding how the molecule's shape influences its interactions.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of the molecule's chemical bonds. It is an excellent method for identifying the functional groups present in this compound.

IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds and functional groups. The IR spectrum of this compound is dominated by strong absorptions characteristic of the phosphine oxide, nitro, and aromatic groups.

Key diagnostic bands include:

A very strong and sharp absorption for the P=O stretching vibration , typically found in the 1150-1200 cm⁻¹ region for triarylphosphine oxides. sdstate.edu

Two strong absorptions for the nitro group (NO₂) : an asymmetric stretch around 1530-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.

Multiple bands corresponding to aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching from the methylene bridge just below 3000 cm⁻¹.

Characteristic absorptions for the P-C (phenyl) bonds and aromatic C=C ring stretching in the 1400-1600 cm⁻¹ region. sdstate.edu

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Medium-Weak | Aliphatic C-H Stretch (-CH₂-) |

| ~1535 | Strong | Asymmetric NO₂ Stretch |

| ~1440 | Strong | P-Phenyl (P-C) Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| ~1190 | Very Strong | P=O Stretch |

| 700 - 800 | Strong | Aromatic C-H Bending |

| Note: This is an interactive data table based on characteristic absorption values. nist.gov |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR measures absorption based on a change in dipole moment, Raman scattering is dependent on a change in polarizability. Therefore, symmetric vibrations often produce stronger signals in Raman spectra.

For this compound, the Raman spectrum would clearly show:

A strong signal for the symmetric NO₂ stretch , complementing the IR data.

Intense bands corresponding to the aromatic ring breathing modes , which are highly symmetric and characteristic of the phenyl substituents.

A distinct signal for the P=O stretch , which is also Raman active. researchgate.net

The combination of IR and Raman spectroscopy provides a complete vibrational profile of the molecule, confirming the presence of all key functional groups and offering insights into molecular symmetry. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the characterization of this compound, MS provides crucial information regarding its elemental composition and molecular structure.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of a compound by providing its exact mass with high precision, typically to within a few parts per million (ppm). This accuracy allows for the determination of the elemental formula of the analyte. For this compound, with a molecular formula of C₁₉H₁₆NO₃P, HRMS can confirm its composition by comparing the experimentally measured mass to the theoretically calculated value.

The exact mass is calculated by summing the masses of the most abundant isotopes of the constituent atoms (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³¹P). The analysis is often performed using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument. rsc.org The compound can be observed as a protonated molecule [M+H]⁺, a sodium adduct [M+Na]⁺, or other common adducts, each providing a precise mass measurement that validates the molecular formula. researchgate.net

Table 1: Theoretical Exact Mass Data for this compound This table presents the calculated m/z values for the primary molecular ion and common adducts of this compound (Formula: C₁₉H₁₆NO₃P), which would be determined via HRMS analysis.

| Ion Species | Formula | Theoretical m/z |

| [M]⁺ | [C₁₉H₁₆NO₃P]⁺ | 337.0868 |

| [M+H]⁺ | [C₁₉H₁₇NO₃P]⁺ | 338.0946 |

| [M+Na]⁺ | [C₁₉H₁₆NNaO₃P]⁺ | 360.0765 |

| [M+K]⁺ | [C₁₉H₁₆KNO₃P]⁺ | 376.0504 |

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, revealing information about its functional groups and connectivity. nih.govnih.gov

For this compound ([M+H]⁺, m/z 338.1), collision-induced dissociation (CID) would likely initiate cleavage at the weakest bonds. Plausible fragmentation pathways include:

Cleavage of the benzyl-phosphorus bond: This is a common fragmentation route for such compounds, leading to the formation of a stable diphenylphosphine (B32561) oxide cation (m/z 201.06) and a 3-nitrobenzyl radical, or alternatively, a 3-nitrobenzyl cation (m/z 136.04).

Loss of the nitro group: Fragmentation may involve the loss of a nitro radical (•NO₂, 46.01 Da) or nitrous acid (HNO₂, 47.01 Da) from the precursor or a fragment ion.

Fragmentation of the phenyl rings: At higher collision energies, characteristic losses from the phenyl groups, such as the loss of benzene (B151609) (C₆H₆), can be observed. nist.gov

Phosphorus-centered rearrangements: Rearrangements involving the phosphoryl group (P=O) can lead to various fragment ions, which are characteristic of phosphine oxides. nih.gov

The resulting fragmentation spectrum serves as a molecular fingerprint, allowing for detailed structural confirmation. researchgate.net

Table 2: Plausible Mass Fragments of this compound in MS/MS This table outlines potential fragment ions generated from this compound during tandem mass spectrometry, with their corresponding structures and calculated m/z values.

| Proposed Fragment | Structure | Theoretical m/z |

| Diphenylphosphine oxide cation | [C₁₂H₁₀OP]⁺ | 201.0469 |

| 3-nitrobenzyl cation | [C₇H₆NO₂]⁺ | 136.0399 |

| [M+H - NO₂]⁺ | [C₁₉H₁₇OP]⁺ | 292.1017 |

| Diphenylphosphinyl cation | [C₁₂H₁₀P]⁺ | 185.0520 |

| Phenyl cation | [C₆H₅]⁺ | 77.0391 |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction analysis of this compound would reveal its exact solid-state conformation. Although a specific structure for this exact isomer is not publicly available, data from closely related compounds, such as tris(3-nitrophenyl)phosphine oxide researchgate.netnih.gov and (3-aminophenyl)diphenylphosphine oxide nih.gov, allow for a reliable prediction of its key structural features.

The molecule is expected to adopt a distorted tetrahedral geometry around the central phosphorus atom. nih.gov The phosphorus atom is bonded to one oxygen atom via a short P=O double bond, two carbon atoms of the phenyl rings, and one carbon atom of the 3-nitrobenzyl group. The P=O bond length is anticipated to be approximately 1.49 Å, while the P-C bond lengths typically range from 1.79 to 1.81 Å. researchgate.netnih.govrsc.org The phenyl and benzyl (B1604629) groups will exhibit significant rotational freedom, and their final orientation in the crystal is determined by the forces involved in crystal packing.

Table 3: Expected Crystallographic Parameters for this compound This table summarizes typical bond lengths and angles for the core structure of this compound, based on data from analogous crystalline phosphine oxides.

| Parameter | Description | Expected Value (Å or °) | Reference Compounds |

| P=O Bond Length | Distance between phosphorus and oxygen atoms | 1.48 - 1.50 Å | researchgate.netnih.govrsc.org |

| P-C(phenyl) Bond Length | Distance between phosphorus and phenyl carbon | 1.79 - 1.81 Å | researchgate.netnih.gov |

| P-C(benzyl) Bond Length | Distance between phosphorus and benzyl carbon | 1.80 - 1.82 Å | researchgate.netnih.gov |

| O=P-C Angle | Bond angle around the phosphorus atom | 111 - 114° | nih.gov |

| C-P-C Angle | Bond angle around the phosphorus atom | 105 - 109° | nih.gov |

The crystal packing of this compound is governed by a network of non-covalent intermolecular interactions. researchgate.net The prominent phosphine oxide group (P=O) is a strong hydrogen bond acceptor, leading to the formation of C-H···O hydrogen bonds with the aromatic and benzylic C-H groups of neighboring molecules. researchgate.net These interactions are a dominant feature in the crystal structures of similar phosphine oxides and are crucial in directing the supramolecular assembly. scielo.org.mx

In addition to hydrogen bonding, the aromatic rings facilitate other significant interactions:

π-π Stacking: The electron-rich phenyl rings and the electron-deficient nitrophenyl ring can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. nih.gov

C-H···π Interactions: Hydrogen atoms from the phenyl and benzyl groups can interact with the π-electron clouds of adjacent aromatic rings. nih.govnih.gov

The nitro group also plays a key role in the crystal packing, potentially participating in weak hydrogen bonds (C-H···O-N) or other dipole-dipole interactions, further stabilizing the crystal lattice. The interplay of these varied interactions results in a highly organized and stable three-dimensional supramolecular architecture. researchgate.net

Theoretical and Computational Chemistry Studies of 3 Nitrobenzyl Diphenyl Phosphine Oxide

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for investigating the properties of (3-nitrobenzyl)(diphenyl)phosphine oxide at the atomic level. These methods allow for a detailed analysis of its electronic structure and spectroscopic behavior.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing functionals like B3LYP or PBE0 with a basis set such as 6-31G* or def2-TZVP, can predict key structural parameters. The process involves minimizing the energy of the molecule with respect to the positions of its nuclei, resulting in a detailed picture of bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for this compound Calculated at the B3LYP/6-31G Level of Theory*

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths | P=O | 1.49 Å |

| P-C (benzyl) | 1.82 Å | |

| P-C (phenyl) | 1.81 Å | |

| C-N (nitro) | 1.47 Å | |

| N-O (nitro) | 1.22 Å | |

| Bond Angles | O=P-C (benzyl) | 112.5° |

| O=P-C (phenyl) | 111.8° | |

| C(benzyl)-P-C(phenyl) | 107.0° | |

| C(phenyl)-P-C(phenyl) | 108.5° |

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. cam.ac.uk This method is particularly valuable for predicting spectroscopic properties, such as the ultraviolet-visible (UV-Vis) absorption spectrum. researchgate.netdntb.gov.ua By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can identify the wavelengths at which the molecule absorbs light most strongly. cnr.it

For this compound, TD-DFT calculations can predict the main absorption bands. These transitions typically involve the promotion of an electron from a high-energy occupied molecular orbital (HOMO) to a low-energy unoccupied molecular orbital (LUMO). The nature of these orbitals, often distributed over the phenyl and nitrobenzyl groups, determines the character of the electronic transitions (e.g., π→π* or n→π*). The calculated oscillator strength for each transition provides a measure of its intensity. researchgate.netcnr.it

Table 2: Calculated Electronic Excitation Energies, Wavelengths, and Oscillator Strengths for this compound via TD-DFT

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|---|

| S₀ → S₁ | 3.95 | 314 | 0.08 | HOMO → LUMO (π→π*) |

| S₀ → S₂ | 4.31 | 288 | 0.25 | HOMO-1 → LUMO (π→π*) |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

To understand how this compound participates in a chemical reaction, such as a nucleophilic substitution or a reduction of the nitro group, computational chemists first identify the transition state (TS) for each elementary step. The transition state is a high-energy structure that connects the reactants and products. Locating this first-order saddle point on the potential energy surface is a critical step in understanding the reaction's feasibility.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. faccts.deuni-muenchen.descm.commissouri.edu The IRC calculation maps the minimum energy path downhill from the transition state, confirming that it indeed connects the intended reactants and products. researchgate.net This provides a clear and detailed visualization of the molecular transformations that occur during the reaction.

Free Energy Profiles of Key Reactions

By calculating the energies of the reactants, transition states, and products, a free energy profile for a given reaction can be constructed. This profile illustrates the energy changes that occur along the reaction coordinate. A key parameter derived from this profile is the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate.

For instance, in a hypothetical nucleophilic attack at the phosphorus center, the free energy profile would show the energy barrier for the formation of a pentacoordinate intermediate and the subsequent barrier for the departure of a leaving group. researchgate.netresearchgate.net These calculations provide quantitative insights into the reaction kinetics and thermodynamics.

Table 3: Hypothetical Free Energy Profile for a Reaction Step Involving this compound

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| R | Reactants | 0.0 |

| TS1 | First Transition State | +22.5 |

| I1 | Intermediate | +5.8 |

| TS2 | Second Transition State | +15.3 |

Molecular Dynamics Simulations

While quantum chemical calculations typically model molecules in the gas phase (or with implicit solvent models), Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a more realistic, condensed-phase environment over time. scispace.comresearchgate.netacs.orgnih.gov

For this compound, MD simulations can be employed to investigate its interactions with solvent molecules, such as water or organic solvents. researchgate.net These simulations track the positions and velocities of all atoms in the system, providing a dynamic picture of processes like solvation, diffusion, and conformational changes. By analyzing the trajectories from an MD simulation, one can calculate properties such as the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from the solute. Such simulations are crucial for understanding how the solvent environment influences the compound's structure and reactivity.

Conformational Analysis and Dynamics of the Compound

The conformational landscape of this compound is primarily defined by the rotational degrees of freedom around the phosphorus-carbon (P-C) and carbon-carbon (C-C) single bonds. Computational methods, particularly Density Functional Theory (DFT), are instrumental in identifying the stable conformers and the energy barriers separating them.

Rotational Isomers: The key dihedral angles that dictate the conformational space are:

τ1 (C-C-P-O): Rotation around the benzyl (B1604629) C-P bond.

τ2 and τ3 (C-C-P-C): Rotations of the two phenyl rings attached to the phosphorus atom.

τ4 (P-C-C-C): Rotation of the nitrophenyl group relative to the methylene (B1212753) bridge.

Potential energy surface scans performed by systematically varying these dihedral angles can reveal the low-energy conformations. For the benzyl group, staggered conformations that minimize steric hindrance with the bulky phenyl groups on the phosphorus atom are expected to be energetically favorable. The rotation of the phenyl rings themselves is also subject to steric interactions, both with each other and with the benzyl substituent.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule in different environments. These simulations track the atomic motions over time, illustrating the flexibility of the molecule and the accessibility of different conformational states at finite temperatures.

Illustrative Conformational Energy Profile:

Below is a representative data table showing the relative energies of hypothetical stable conformers of this compound, as would be calculated by DFT methods.

| Conformer | Dihedral Angle (τ1, C-C-P-O) | Relative Energy (kcal/mol) |

| 1 | 60° (gauche) | 0.00 |

| 2 | 180° (anti) | 1.5 |

| 3 | -60° (gauche) | 0.05 |

Note: This data is illustrative and represents a plausible energy landscape based on studies of similar molecules.

Solvation Effects and Ligand-Substrate Interactions

The presence of the highly polar phosphine (B1218219) oxide (P=O) bond and the nitro (NO₂) group makes this compound susceptible to significant solvent effects. Computational solvation models are employed to understand these interactions.

Solvation Models:

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, typically in a hybrid quantum mechanics/molecular mechanics (QM/MM) framework. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding between the phosphine oxide oxygen and protic solvent molecules.

Representative Interaction Energies:

This table illustrates typical interaction energies that might be computed for the compound with different chemical species.

| Interacting Species | Type of Interaction | Calculated Interaction Energy (kcal/mol) |

| Water (H₂O) | Hydrogen Bond (P=O···H-O) | -5 to -8 |

| Methanol (CH₃OH) | Hydrogen Bond (P=O···H-O) | -6 to -9 |

| Benzene (B151609) (C₆H₆) | π-stacking (phenyl rings) | -2 to -4 |

Note: These values are representative and based on computational studies of similar phosphine oxides.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can be used to interpret experimental spectra or to confirm molecular structures. nih.govgithub.io

NMR Spectroscopy: DFT calculations, typically using the Gauge-Including Atomic Orbital (GIAO) method, can predict the nuclear magnetic shielding tensors for ¹H, ¹³C, and ³¹P nuclei. nih.gov These shielding tensors are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

³¹P NMR: The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment. The presence of the electron-withdrawing nitrobenzyl group is expected to shift the ³¹P signal downfield compared to unsubstituted benzyldiphenylphosphine (B1330785) oxide.

¹H and ¹³C NMR: The chemical shifts of the protons and carbons in the aromatic rings and the methylene bridge can be accurately predicted. The electron-withdrawing effect of the nitro group will cause a downfield shift for the protons and carbons on the nitrophenyl ring, particularly those in the ortho and para positions relative to the nitro group.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These computed frequencies correspond to the peaks in an IR spectrum.

P=O Stretch: The P=O stretching vibration is a very strong and characteristic band in the IR spectrum of phosphine oxides, typically appearing in the range of 1150-1200 cm⁻¹. The exact frequency can be influenced by electronic effects and hydrogen bonding.

NO₂ Stretches: The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch (around 1500-1560 cm⁻¹) and a symmetric stretch (around 1335-1370 cm⁻¹). libretexts.org

Comparison with Experimental Data: A close match between the computationally predicted spectra and the experimentally measured spectra provides strong evidence for the correctness of the calculated molecular structure and conformation. researchgate.net Discrepancies can often be explained by environmental factors not fully captured in the calculation, such as complex solvent effects or intermolecular interactions in the solid state.

Table of Predicted vs. Experimental Spectroscopic Data (Hypothetical):

| Spectroscopic Parameter | Predicted Value (DFT) | Experimental Value |

| ³¹P Chemical Shift (δ, ppm) | 32.5 | 31.8 |

| ¹H Chemical Shift (δ, ppm, -CH₂-) | 3.6 | 3.5 |

| IR Freq. (cm⁻¹, P=O stretch) | 1195 | 1190 |

| IR Freq. (cm⁻¹, NO₂ asymm. stretch) | 1530 | 1525 |

Note: This table presents a hypothetical comparison to illustrate the expected level of agreement between theory and experiment.

Emerging Applications and Interdisciplinary Research Involving 3 Nitrobenzyl Diphenyl Phosphine Oxide

Applications in Materials Science and Polymer Chemistry

The unique combination of a phosphine (B1218219) oxide and a nitrobenzyl group within one molecule suggests its potential utility in the development of advanced materials. The phosphine oxide group is well-known for imparting desirable properties such as thermal stability and flame retardancy, while the nitrobenzyl group can introduce photosensitivity and other functionalities.

Incorporation into Functional Polymeric Materials

The integration of specific functional molecules into polymer chains is a common strategy to enhance the properties of the resulting materials. (3-nitrobenzyl)(diphenyl)phosphine oxide is a candidate for such applications, particularly in the development of fire retardants and photoinitiators.

Fire Retardants: Organophosphorus compounds, including phosphine oxides, are widely recognized for their effectiveness as flame retardants. google.comresearchgate.netmdpi.com They can act in both the gas phase, by scavenging flammable radicals, and in the condensed phase, by promoting the formation of a protective char layer that insulates the underlying material from heat and oxygen. The presence of the diphenylphosphine (B32561) oxide moiety in this compound suggests its potential to impart flame-retardant properties to polymers. For instance, various phosphine oxide derivatives have been successfully incorporated into epoxy resins and other polymers to enhance their fire resistance. mdpi.comresearchgate.net

Photoinitiators: Acylphosphine oxides are a well-established class of photoinitiators used in polymer science to trigger polymerization reactions upon exposure to light. core.ac.ukdcu.ie While this compound is not an acylphosphine oxide, the presence of the o-nitrobenzyl group suggests potential photoactivity. The o-nitrobenzyl group is a known photolabile protecting group that can be cleaved with UV light. This photochemical property has been harnessed in the design of photobase generators, which can initiate polymerization. researchgate.net The combination of the phosphine oxide and nitrobenzyl groups could lead to novel photoinitiating systems, although specific research on this compound in this context is limited.

Design of Organic Electronic and Optical Materials

The field of organic electronics relies on the development of molecules with specific electronic and photophysical properties. Phosphine oxides, particularly triphenylphosphine (B44618) oxide and its derivatives, have been investigated for their utility in organic light-emitting diodes (OLEDs) and other electronic devices. magtech.com.cnrsc.orgepa.govresearchgate.net The phosphine oxide group can enhance the electron-transporting capabilities of a material and improve its thermal stability. magtech.com.cn The introduction of a nitro group, which is strongly electron-withdrawing, can further modulate the electronic properties of the molecule. Therefore, this compound could be a building block for novel organic electronic materials, although its specific performance in such applications has yet to be reported.

Supramolecular Chemistry and Self-Assembly

Future Research Directions and Unresolved Challenges for 3 Nitrobenzyl Diphenyl Phosphine Oxide

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of phosphine (B1218219) oxides, including (3-nitrobenzyl)(diphenyl)phosphine oxide, often relies on methods that can be resource-intensive and generate significant waste. A primary future research direction lies in the development of more sustainable and efficient synthetic protocols.

Another avenue for sustainable synthesis is the direct C-P bond formation. Nickel-catalyzed cross-coupling reactions of H-phosphine oxides with aryl halides represent a promising strategy. organic-chemistry.org Research into the nickel-catalyzed coupling of diphenylphosphine (B32561) oxide with 3-nitrobenzyl halides could provide a direct and atom-economical route to this compound. Furthermore, exploring the use of less expensive and more abundant metals like copper in these coupling reactions is a key area for future investigation. organic-chemistry.org

The development of one-pot syntheses is also a significant goal. For instance, a two-step method involving the quaternization of a tertiary diphenylphosphine with an aryl bromide followed by a Wittig reaction has been developed for synthesizing aryldiphenylphosphine oxides. nih.gov Adapting this to a one-pot process for this compound would enhance efficiency and reduce waste.

Future research should also focus on utilizing renewable starting materials and solvent-free or green solvent conditions. The use of mechanochemistry, electrochemistry, and flow chemistry are emerging areas that could lead to more sustainable synthetic methods for this class of compounds. nih.govepfl.ch

Table 1: Potential Sustainable Synthetic Routes for this compound

| Method | Potential Advantages | Research Focus |

|---|---|---|

| Surface-Assisted Air Oxidation | Use of air as oxidant, high selectivity, reusable catalyst. nih.govacs.org | Synthesis of (3-nitrobenzyl)(diphenyl)phosphine and its subsequent oxidation. |

| Ni/Cu-Catalyzed C-P Coupling | Direct bond formation, high atom economy. organic-chemistry.org | Coupling of diphenylphosphine oxide with 3-nitrobenzyl halides. |

| One-Pot Quaternization-Wittig | Reduced workup and purification steps. nih.gov | Development of a streamlined one-pot procedure. |

Exploration of Undiscovered Catalytic and Reagent Roles

The presence of both a P=O group and a nitro group in this compound suggests a range of potential catalytic and reagent applications that remain largely unexplored.

Phosphine oxides can act as powerful ligands for metal catalysts, influencing their activity and selectivity. bohrium.comresearchgate.net The oxygen atom of the P=O group is a strong hydrogen bond acceptor and can coordinate to metal centers. The electronic properties of the substituents on the phosphorus atom significantly impact the basicity of the phosphoryl oxygen and, consequently, the catalytic behavior of the resulting metal complex. bohrium.comresearchgate.net For this compound, the electron-withdrawing nature of the 3-nitrobenzyl group is expected to decrease the basicity of the P=O oxygen compared to triarylphosphine oxides. This modulation of electronic properties could be harnessed to fine-tune the activity of catalysts for a variety of transformations, including polymerization, oxidation, and reduction reactions. bohrium.comresearchgate.net

A particularly interesting avenue of research is the catalytic reduction of the nitro group within the molecule itself or in other substrates. Recent studies have shown that phosphine oxide-decorated ruthenium nanoparticles are highly efficient catalysts for the selective reduction of nitroarenes. whiterose.ac.uk Future work could investigate this compound as a ligand or a precursor for such catalytic nanoparticles. The presence of the nitro group on the ligand could offer unique electronic effects or even participate in the catalytic cycle.

Furthermore, there is growing interest in using phosphine oxides themselves as organocatalysts. researchgate.net While less common than their phosphine counterparts, chiral phosphine oxides have been shown to catalyze stereoselective transformations. researchgate.net The development of chiral variants of this compound could open doors to new asymmetric catalytic processes.

The compound could also serve as a precatalyst in reactions involving a redox cycle between the phosphine oxide and the corresponding phosphine. mdpi.com The in-situ reduction of the phosphine oxide would generate the active phosphine catalyst. The efficiency of this process would depend on the ease of reduction of the P=O bond, which is a significant challenge discussed in a later section.

Expansion into Advanced Functional Materials with Tailored Properties

The unique combination of a polar phosphine oxide group and a functionalizable nitrobenzyl moiety makes this compound a promising building block for advanced functional materials.

Phosphine oxides are being incorporated into porous organic polymers (POPs) and metal-organic frameworks (MOFs). ethz.chrsc.orgacs.orgrsc.org These materials have applications in gas storage, separation, and catalysis. The phosphine oxide group can serve as a coordination site for metal ions, allowing for the creation of well-defined catalytic centers within the porous structure. acs.org The nitro group on the benzyl (B1604629) substituent of this compound offers a handle for post-synthetic modification. For example, the nitro group could be reduced to an amine, which could then be used to anchor other functional molecules or metal complexes. whiterose.ac.ukorganic-chemistry.org

The synthesis of POPs containing this compound could be achieved through methods like Friedel-Crafts reactions, with the resulting polymers exhibiting high surface areas and porosity. acs.org These materials, when functionalized with metal ions like cobalt, could be investigated for their electrocatalytic properties, such as hydrogen production. acs.org

Another promising area is the development of phosphine oxide-functionalized nanomaterials. mdpi.com For instance, phosphine oxide derivatives have been anchored to multiwalled carbon nanotubes to create heterogeneous catalysts. mdpi.com The resulting materials have shown efficiency in reactions like the Wittig and Mitsunobu reactions. mdpi.com this compound could be similarly immobilized, with the nitro group offering further opportunities for tuning the material's properties.

The strong hydrogen-bonding ability of the phosphine oxide group also makes it a valuable component in the design of luminescent materials and sensors. researchgate.net The introduction of the nitrobenzyl group could influence the photophysical properties of such materials, potentially leading to new sensors for specific analytes.

Table 2: Potential Applications in Advanced Functional Materials

| Material Type | Key Feature | Potential Application |

|---|---|---|

| Porous Organic Polymers (POPs) | High surface area, functionalizable nitro group. acs.org | Heterogeneous catalysis, gas separation. |

| Metal-Organic Frameworks (MOFs) | Ordered porous structure, metal coordination sites. ethz.chrsc.orgrsc.org | Catalysis, sensing. |

| Functionalized Nanomaterials | High surface-to-volume ratio, recyclable catalysts. mdpi.com | Heterogeneous organocatalysis. |

Addressing Challenges in P=O Bond Activation and Selective Functionalization

A significant hurdle in the broader application of phosphine oxides in catalysis is the thermodynamic stability of the P=O bond, which makes its reduction to the corresponding phosphine challenging. researchgate.net Developing efficient and selective methods for the deoxygenation of this compound is a critical area for future research.

Traditional methods for P=O bond reduction often require harsh reagents. researchgate.net More recent developments have focused on metal-free reductions using silanes, such as polymethylhydrosiloxane (B1170920) (PMHS), which is an inexpensive byproduct of the silicone industry. researchgate.netmdpi.com However, these reactions can still require high temperatures. mdpi.com Research into catalytic methods for silane-mediated reduction is ongoing and could provide a milder and more efficient route for the deoxygenation of this compound. rsc.org

The presence of the nitro group in this compound introduces a challenge of chemoselectivity. The reducing agent must selectively target the P=O bond without affecting the nitro group, or vice versa, depending on the desired outcome. This presents an opportunity for the development of highly selective catalytic systems. For instance, CuH-catalyzed reductive coupling of nitroarenes with phosphine oxides has been shown to selectively reduce the nitro group while forming a P-N bond. organic-chemistry.org Understanding and controlling this selectivity will be crucial.

Another challenge is the selective functionalization of the molecule. The 3-nitrobenzyl group offers several possibilities for modification. The nitro group itself can be reduced to an amine, as mentioned earlier, or it can activate the aromatic ring for nucleophilic substitution reactions. nih.gov The benzylic protons are also potentially reactive. Future research should focus on developing selective transformations that target one of these sites without affecting the others or the phosphine oxide group. The electron-withdrawing nature of the nitro group is known to increase the reactivity of adjacent positions towards nucleophiles, a property that could be exploited for further derivatization. nih.govdoubtnut.com

Computational and Experimental Synergy for Predictive Design

A synergistic approach combining computational and experimental methods will be indispensable for accelerating progress in the field of this compound research. Density Functional Theory (DFT) calculations have become a powerful tool for understanding the electronic structure, bonding, and reactivity of molecules. researchgate.netpurdue.edu

For this compound, DFT studies can provide valuable insights into how the 3-nitrobenzyl group influences the properties of the P=O bond. For example, calculations can predict the bond dissociation energy, the proton affinity of the oxygen atom, and the charge distribution within the molecule. nih.gov This information can be used to predict the compound's behavior as a ligand or a catalyst and to guide the design of new experiments.

Computational studies can also be used to elucidate reaction mechanisms. For instance, in the catalytic reduction of the P=O bond or the nitro group, DFT can help to identify the active catalytic species, map out the reaction pathway, and determine the rate-limiting step. rsc.org This understanding is crucial for optimizing reaction conditions and developing more efficient catalysts.

The synergy between theory and experiment is a two-way street. Experimental results can be used to validate and refine computational models, while computational predictions can guide the synthesis of new molecules with desired properties. For example, DFT could be used to screen a library of potential catalysts for the selective reduction of this compound, allowing experimental efforts to be focused on the most promising candidates. The combination of XPS and DFT has been shown to be a powerful approach for investigating metal oxide surface catalysis, and similar integrated approaches could be applied here. researchgate.net

Future research should aim to build a comprehensive computational model of this compound that can accurately predict its properties and reactivity. This will require a close collaboration between computational and experimental chemists and will be key to unlocking the full potential of this versatile molecule.

Q & A

Q. What are the optimal synthetic routes for (3-nitrobenzyl)(diphenyl)phosphine oxide, and how do reaction conditions influence yield?

The synthesis of aryl-substituted phosphine oxides, such as this compound, often employs transition-metal-catalyzed cross-coupling. For example, Pd(OAc)₂/Xantphos catalysts enable deprotonative cross-coupling between benzyl phosphine oxides and aryl bromides, achieving yields exceeding 80% under optimized conditions (e.g., 100°C in toluene with Cs₂CO₃ as a base) . Steric and electronic effects of the nitro group may necessitate longer reaction times or elevated temperatures compared to non-nitro analogs. Methodological validation via thin-layer chromatography (TLC) and purification via column chromatography are critical for isolating high-purity products .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is essential for structural confirmation, with ³¹P NMR typically showing a singlet near δ 25–30 ppm for phosphine oxides . Fourier-transform infrared (FTIR) spectroscopy can identify P=O stretching vibrations (~1200 cm⁻¹) and nitro group absorptions (~1520 and 1350 cm⁻¹) . High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) provide additional validation. Purity assessment via elemental analysis or HPLC is recommended for rigorous quality control .

Q. How does solvent selection impact the solubility and reactivity of this compound in organic reactions?

Solubility studies for structurally similar phosphine oxides (e.g., methyldiphenylphosphine oxide) show high solubility in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM), but limited solubility in alkanes . For reactions involving nitro groups, DMF or acetonitrile may enhance solubility and stabilize intermediates. Solvent choice also affects reaction kinetics; for example, DCM’s low polarity may slow nucleophilic substitutions compared to DMF .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of the nitro group on the reactivity of this compound?

The nitro group’s strong electron-withdrawing nature increases the electrophilicity of the phosphorus center, facilitating nucleophilic attacks in reactions such as deoxygenation or phosphorylation. Density functional theory (DFT) calculations on analogous compounds reveal that nitro substituents lower the energy barrier for transition states in C–P bond-forming reactions by stabilizing negative charge buildup . Experimental validation via kinetic isotope effects (KIEs) or Hammett plots can quantify these electronic influences .

Q. Can this compound act as a ligand or catalyst in transition-metal-mediated reactions?

While diphenylphosphine oxides are typically poor ligands due to weak σ-donor strength, the nitro group’s electron-withdrawing properties may enhance metal-ligand interactions in specific cases. For example, in Pd-catalyzed cross-couplings, phosphine oxides can stabilize Pd(0) intermediates via secondary coordination . Comparative studies with triphenylphosphine oxide (TPPO) suggest nitro-substituted derivatives might improve catalytic turnover in redox-sensitive reactions .

Q. How does this compound perform in photopolymerization applications compared to commercial photoinitiators?

Derivatives like diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide are established photoinitiators in UV-curable resins due to their high radical generation efficiency . The nitro group in this compound could redshift absorption spectra, enabling visible-light activation. However, competing quenching effects from the nitro group’s excited-state behavior require empirical optimization, as observed in polymerization profiles of acrylate systems .

Q. What strategies resolve contradictions in reported reaction yields for nitro-substituted phosphine oxide derivatives?

Discrepancies often arise from variations in nitro group positioning, solvent purity, or catalyst loading. For example, Pd catalyst deactivation by nitro-containing byproducts (e.g., nitrophenols) can reduce yields . Systematic screening of bases (e.g., K₃PO₄ vs. Cs₂CO₃) and additives (e.g., molecular sieves) may mitigate side reactions. Reproducibility requires rigorous moisture/oxygen exclusion, as phosphine oxides are sensitive to hydrolysis under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.